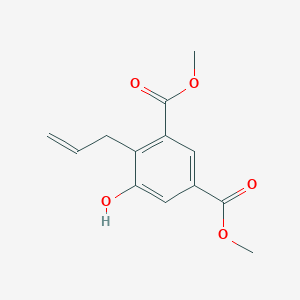
Dimethyl 4-allyl-5-hydroxyisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-allyl-5-hydroxyisophthalate is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Dimethyl 4-allyl-5-hydroxyisophthalate has been investigated for its potential therapeutic properties. The compound exhibits analgesic activity similar to that of salicylic acid derivatives, making it a candidate for pain relief formulations. Research indicates that it possesses a favorable toxicity profile, showing good tolerance in human subjects and fewer side effects compared to traditional analgesics .
Case Study: Analgesic Activity
A study demonstrated that derivatives of 4-hydroxy-isophthalic acid, including this compound, were synthesized and evaluated for their analgesic properties. The findings indicated effective pain relief with minimal adverse effects, suggesting potential for clinical applications in pain management .
Polymer Chemistry
In polymer science, this compound serves as a valuable building block for synthesizing advanced polymeric materials. Its structural features allow it to participate in various polymerization reactions, leading to the development of novel materials with enhanced properties.
Data Table: Polymerization Applications
Material Science
This compound is also being explored for its potential in material science, particularly in developing coatings and adhesives with improved performance characteristics. Its chemical structure contributes to adhesion properties and durability.
Research and Development
Ongoing research focuses on optimizing the synthesis processes of this compound and its derivatives to enhance yield and purity. Innovations in synthetic methodologies are crucial for expanding its applications across various industries.
Case Study: Synthesis Optimization
Recent advancements in synthetic techniques have led to more efficient production methods for this compound, reducing costs and improving scalability for industrial applications .
Propiedades
Fórmula molecular |
C13H14O5 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
dimethyl 5-hydroxy-4-prop-2-enylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H14O5/c1-4-5-9-10(13(16)18-3)6-8(7-11(9)14)12(15)17-2/h4,6-7,14H,1,5H2,2-3H3 |
Clave InChI |
JFMKTEJMJJDLJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)O)CC=C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














